

An In-Depth Technical Guide to 2-Ethylhexyl Propanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethylhexyl propionate*

Cat. No.: *B107753*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl propanoate, with the IUPAC name 2-ethylhexyl propanoate, is an organic compound classified as an ester.^[1] This document serves as a comprehensive technical guide, providing detailed information on its chemical properties, synthesis, analytical methods, and its metabolic fate, with a focus on applications relevant to research and drug development.

Chemical Identity

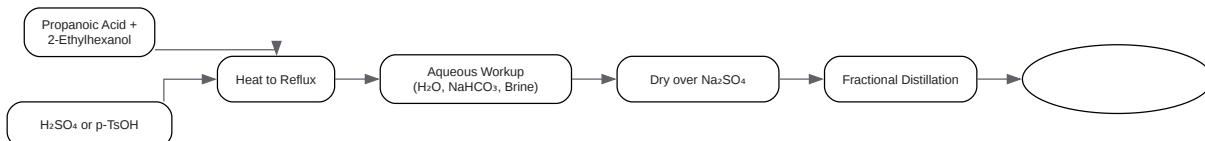
- IUPAC Name: 2-ethylhexyl propanoate^[1]
- Synonyms: **2-Ethylhexyl propionate**, Propanoic acid, 2-ethylhexyl ester, 2-Ethyl-1-hexanol propionate^{[1][2]}
- CAS Number: 6293-37-4^[1]
- Molecular Formula: C₁₁H₂₂O₂^[1]
- Molecular Weight: 186.29 g/mol ^[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-ethylhexyl propanoate is presented in the table below.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	--INVALID-LINK--
Odor	Fruity, winey, pear-like	--INVALID-LINK--
Boiling Point	214.00 to 215.00 °C @ 760.00 mm Hg (est.)	--INVALID-LINK--
Vapor Pressure	0.158000 mmHg @ 25.00 °C (est.)	--INVALID-LINK--
Flash Point	181.00 °F TCC (82.90 °C) (est.)	--INVALID-LINK--
Solubility	Soluble in alcohol; Water: 12.56 mg/L @ 25 °C (est.)	--INVALID-LINK--
logP (o/w)	4.196 (est.)	--INVALID-LINK--
Density	0.833 g/mL	--INVALID-LINK--
Refractive Index (nD)	1.431	--INVALID-LINK--

Synthesis of 2-Ethylhexyl Propanoate


2-Ethylhexyl propanoate is primarily synthesized through the esterification of propanoic acid with 2-ethylhexanol. This can be achieved via chemical or enzymatic catalysis.

Fischer Esterification (Acid Catalysis)

The Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanoic acid (1.0 molar equivalent) and 2-ethylhexanol (1.2-1.5 molar equivalents). The excess alcohol helps to shift the equilibrium towards the product side.[\[3\]](#)

- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH) (typically 1-2% of the total weight of the reactants) to the reaction mixture.[6]
- Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction temperature will be determined by the boiling point of the alcohol. The reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until completion, which may take several hours.[6]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate ($NaHCO_3$) solution to neutralize the acid catalyst, and finally with brine.[7]
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$).[6]
- Purification:
 - Filter to remove the drying agent.
 - Remove the excess alcohol and any solvent under reduced pressure using a rotary evaporator.[6]
 - Purify the crude ester by fractional distillation under reduced pressure to obtain pure 2-ethylhexyl propanoate.[3]

[Click to download full resolution via product page](#)

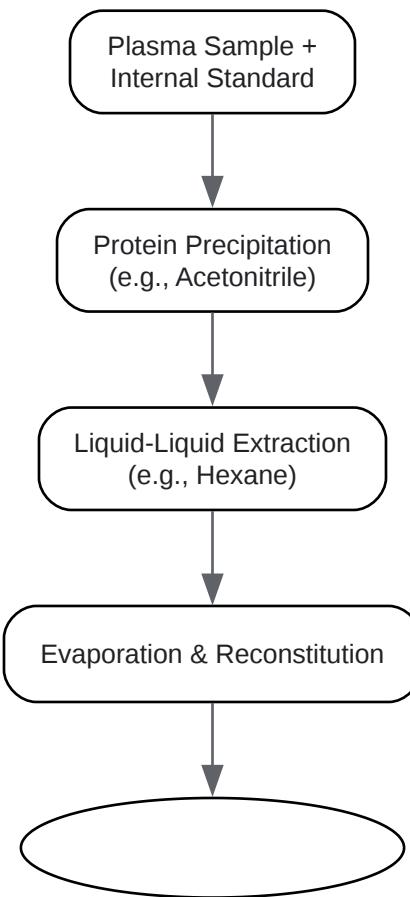
Caption: Workflow for the synthesis of 2-ethylhexyl propanoate via Fischer Esterification.

Enzymatic Synthesis (Lipase Catalysis)

Enzymatic synthesis offers a greener alternative to acid catalysis, proceeding under milder reaction conditions with high selectivity.^[8] Immobilized lipases, such as those from *Candida antarctica* (Novozym® 435) or *Rhizopus oryzae*, are commonly used.^{[8][9]}

- Reaction Setup: In a temperature-controlled shaker or stirred-tank reactor, combine propanoic acid and 2-ethylhexanol, often in a solvent-free system or in an organic solvent like n-hexane.^[9]
- Enzyme Addition: Add the immobilized lipase (e.g., 2-10% w/w of the total substrate weight).^{[10][11]}
- Reaction Conditions: Incubate the mixture at a controlled temperature (typically 40-70 °C) with continuous agitation.^{[8][11]} The reaction progress is monitored by analyzing aliquots for the decrease in acid concentration or the formation of the ester.
- Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and washed for reuse.^[10]
- Purification: The product is typically purified by vacuum distillation to remove unreacted starting materials.^[10]

Analytical Methods


Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of 2-ethylhexyl propanoate.

- Sample Preparation (Liquid-Liquid Extraction):
 - To a plasma sample (e.g., 1 mL), add an internal standard.
 - Precipitate proteins by adding a suitable solvent like acetonitrile.

- Vortex and centrifuge to pellet the precipitated proteins.
- Extract the supernatant containing 2-ethylhexyl propanoate with an organic solvent such as hexane or a mixture of hexane and ethyl acetate.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis.

- GC-MS Conditions:
 - Column: A non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
 - Carrier Gas: Helium or hydrogen at a constant flow rate.[\[12\]](#)
 - Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 60°C, ramping to 280°C.
 - Injector: Splitless injection is often used for trace analysis.
 - Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[\[13\]](#)

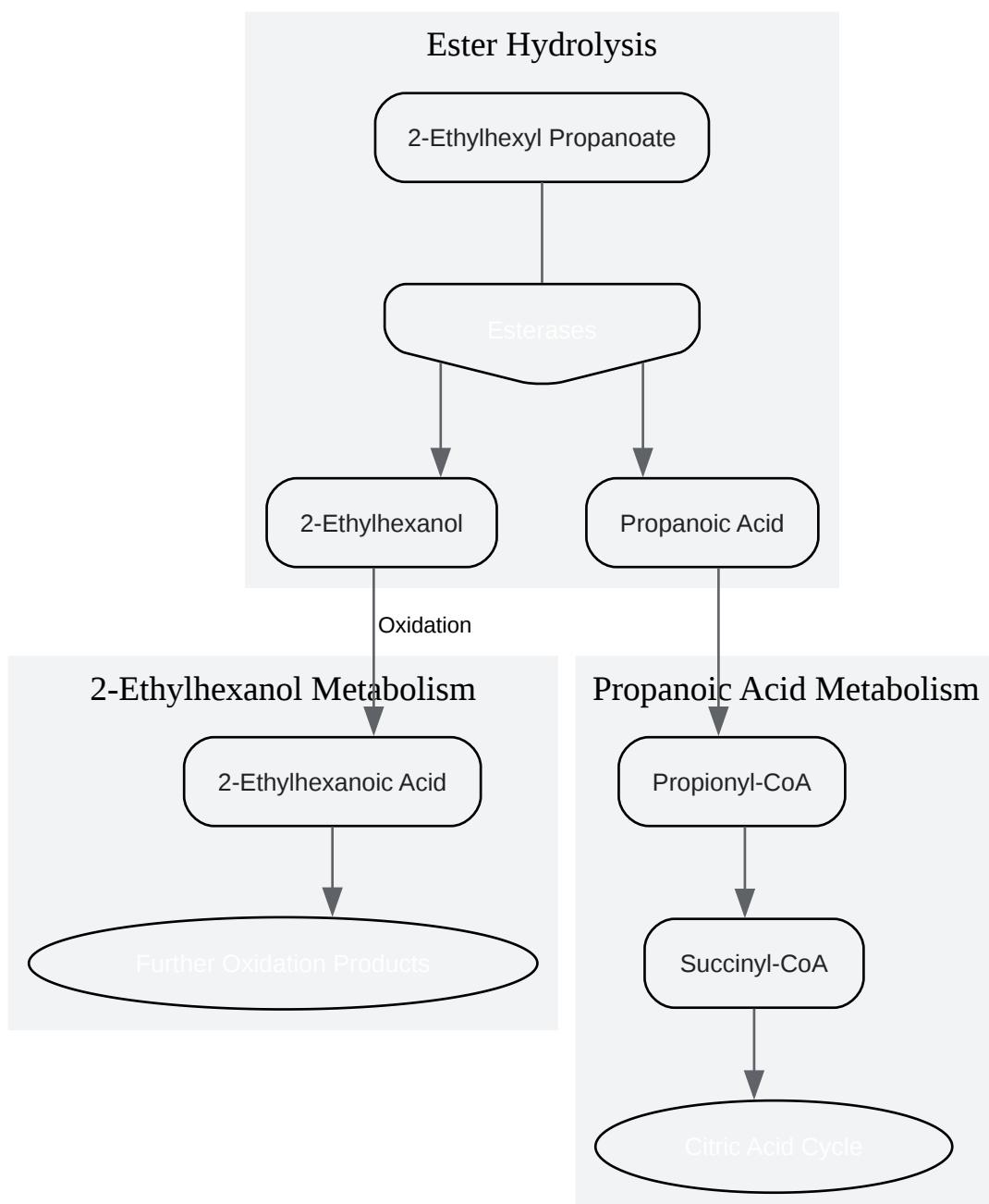
[Click to download full resolution via product page](#)

Caption: General workflow for the GC-MS analysis of 2-ethylhexyl propanoate in plasma.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of 2-ethylhexyl propanoate.

- Sample Preparation: Dissolve a small amount of the purified 2-ethylhexyl propanoate (typically 5-10 mg) in a deuterated solvent (e.g., CDCl_3) in an NMR tube.^[14] Add a small amount of tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include a triplet for the terminal methyl group of the propionate moiety, a quartet for the methylene group adjacent to the carbonyl, and a complex pattern of signals for the 2-ethylhexyl group.


- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.[14]

Metabolism of 2-Ethylhexyl Propanoate

2-Ethylhexyl propanoate is expected to undergo hydrolysis *in vivo*, catalyzed by esterases, to yield 2-ethylhexanol and propanoic acid. The subsequent metabolism of these two products is well-documented.

Metabolic Pathway

The primary metabolic pathway involves the initial hydrolysis of the ester bond. 2-Ethylhexanol is then oxidized to 2-ethylhexanoic acid, which can undergo further oxidation.[15] Propanoic acid enters the central metabolic pathways, being converted to propionyl-CoA and subsequently to succinyl-CoA, which enters the citric acid cycle.[16]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of 2-ethylhexyl propanoate.

Applications in Drug Development

While not a primary active pharmaceutical ingredient (API), 2-ethylhexyl propanoate and similar esters have applications in pharmaceutical formulations.

- **Topical Formulations:** Due to its emollient properties and ability to act as a solvent, it can be used in creams, lotions, and ointments to improve the feel and spreadability of the product and to solubilize certain APIs for topical delivery.[17][18]
- **Plasticizer for Enteric Coatings:** Esters can be used as plasticizers in polymeric coatings for solid dosage forms to modify the physical properties of the polymer, such as its flexibility and adhesion.

Safety and Toxicology

The toxicity of 2-ethylhexyl propanoate is primarily related to its hydrolysis products. 2-Ethylhexanol has been linked to developmental toxicity at high doses, which is thought to be mediated by its metabolite, 2-ethylhexanoic acid.[17] Propanoic acid is a naturally occurring short-chain fatty acid and is generally considered safe, though high concentrations can have metabolic effects.[19] Standard safety precautions, such as wearing appropriate personal protective equipment, should be followed when handling 2-ethylhexyl propanoate in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propanoic acid, 2-ethylhexyl ester | C11H22O2 | CID 95425 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylhexyl Propanoate | LGC Standards [lgcstandards.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. cerritos.edu [cerritos.edu]

- 8. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. ¹³C nmr spectrum of propanoic acid C₃H₆O₂ CH₃CH₂COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C₁₃ ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Metabolism of 2-ethylhexanol administered orally and dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. drc.bmj.com [drc.bmj.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Ethylhexyl Propanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107753#iupac-name-for-2-ethylhexyl-propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com